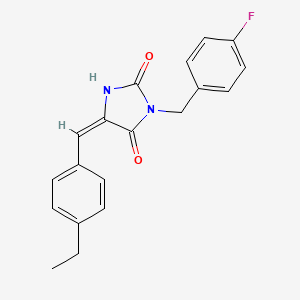![molecular formula C19H16N2O2S B11600986 (5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11600986.png)
(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring, a hydroxyphenyl group, and a phenylprop-2-en-1-ylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one typically involves multiple steps, including the formation of the thiazole ring and the subsequent functionalization of the molecule. Common synthetic routes may involve the use of starting materials such as 4-hydroxybenzaldehyde, methylamine, and 3-phenylprop-2-en-1-al. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction can produce amines and alcohols.
Applications De Recherche Scientifique
(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one: This compound is unique due to its specific structural features and functional groups.
Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents may exhibit different chemical and biological properties.
Phenylprop-2-en-1-ylidene Derivatives: Compounds with similar phenylprop-2-en-1-ylidene moieties but different core structures may also have distinct properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which contribute to its specific chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C19H16N2O2S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(5Z)-2-(4-hydroxy-N-methylanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-21(15-10-12-16(22)13-11-15)19-20-18(23)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13,22H,1H3/b8-5+,17-9- |
Clé InChI |
KFESTKZPAVEVHA-WIXUPIFPSA-N |
SMILES isomérique |
CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C=C/C3=CC=CC=C3)/S2 |
SMILES canonique |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC=CC3=CC=CC=C3)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-butyl-4,4-dimethyl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11600903.png)
![11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11600906.png)
![4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one](/img/structure/B11600909.png)
![isopropyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600915.png)
![6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11600916.png)
![2-(4-methoxyphenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11600919.png)
![Methyl 3-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B11600929.png)
![Diethyl 2,6-diamino-4-(3,4-dimethylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11600947.png)
![(5Z)-3-cyclohexyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11600950.png)
![ethyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11600952.png)
![2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate](/img/structure/B11600954.png)
![7-ethyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11600969.png)

![N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11600978.png)
